1-(Morpholin-4-yl)butan-2-ol
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Overview
Description
1-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow biocatalysis. Enzymes immobilized on magnetic nanoparticles are used to catalyze the reaction, providing high efficiency and selectivity . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Mechanism of Action
The mechanism by which 1-(Morpholin-4-yl)butan-2-ol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways . The morpholine ring plays a crucial role in its binding affinity and selectivity towards specific receptors.
Comparison with Similar Compounds
- 4-(Morpholin-4-yl)butan-1-ol
- 4-(Morpholin-4-yl)butan-2-one
Comparison: 1-(Morpholin-4-yl)butan-2-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers higher selectivity in biocatalytic processes and greater versatility in synthetic applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3 |
InChI Key |
UCBNFSNJAAJCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCOCC1)O |
Origin of Product |
United States |
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